molecular formula C8H10N4S B13868071 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine

2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine

Cat. No.: B13868071
M. Wt: 194.26 g/mol
InChI Key: HUWZZNRXEDQKTK-UHFFFAOYSA-N
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Description

2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine is a heterocyclic compound that contains both pyrazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to interact with various biological targets, making it a valuable molecule for research and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine typically involves the formation of the pyrazole and thiazole rings followed by their linkage through an ethanamine chain. One common method involves the reaction of Erlenmeyer thioazlactones with hydrazonoyl chlorides in the presence of triethylamine (Et3N). This reaction proceeds through a domino double 1,3-dipolar cycloaddition, followed by the elimination of carbon monoxide and phenylmethanthiol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain can be modified with different substituents.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of pyrazole and thiazole rings, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine

InChI

InChI=1S/C8H10N4S/c9-3-1-6-5-13-8(11-6)7-2-4-10-12-7/h2,4-5H,1,3,9H2,(H,10,12)

InChI Key

HUWZZNRXEDQKTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=NC(=CS2)CCN

Origin of Product

United States

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